An In-Depth Technical Guide to the Chemical Properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine
An In-Depth Technical Guide to the Chemical Properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine
Introduction
1,2-dimethyl-1H-1,3-benzodiazol-5-amine, a member of the benzimidazole family of heterocyclic compounds, presents a scaffold of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to mimic purine nucleoside bases and interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the chemical properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine, including its synthesis, physicochemical characteristics, spectral properties, and potential applications, offering a foundational resource for scientists working with this promising molecule.
Physicochemical Properties
The physicochemical properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| Physical Form | Solid | |
| Purity | ~95% (commercially available) | |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C based on related benzimidazole structures. | Prediction |
| Boiling Point | Not experimentally determined. Predicted to be >300 °C at atmospheric pressure. | Prediction |
| Solubility | Moderately soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] Limited solubility in water and non-polar solvents. | [3] |
| pKa | Not experimentally determined. The amine group is expected to have a pKa in the range of 4-5, typical for anilines. The benzimidazole ring system has a pKa of ~5.5. | Prediction |
| InChI | 1S/C9H11N3/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,10H2,1-2H3 | |
| InChIKey | KHIGSIBNOPKCOT-UHFFFAOYSA-N | |
| CAS Number | 3527-19-3 | [3] |
Spectral Analysis
Detailed spectral analysis is essential for the unambiguous identification and characterization of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine. The following sections provide predicted spectral data with detailed interpretations based on the compound's structure and known spectral properties of benzimidazole derivatives.[4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | d | 1H | H-7 | The proton ortho to the electron-donating amino group will be shielded relative to other aromatic protons. |
| ~6.8-7.0 | dd | 1H | H-6 | This proton will be split by both H-7 and H-4. |
| ~6.6-6.8 | d | 1H | H-4 | This proton is ortho to the amino group and will be significantly shielded. |
| ~3.6 | s | 3H | N1-CH₃ | The N-methyl group on the imidazole ring. |
| ~2.5 | s | 3H | C2-CH₃ | The C-methyl group on the imidazole ring. |
| ~3.5 (broad) | s | 2H | -NH₂ | The chemical shift of the amine protons can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 | The carbon atom of the imidazole ring bonded to two nitrogen atoms. |
| ~145 | C-5 | The aromatic carbon atom bonded to the amino group. |
| ~140 | C-7a | The quaternary carbon at the fusion of the benzene and imidazole rings. |
| ~135 | C-3a | The other quaternary carbon at the ring fusion. |
| ~115 | C-7 | Aromatic CH carbon. |
| ~110 | C-6 | Aromatic CH carbon. |
| ~105 | C-4 | Aromatic CH carbon, significantly shielded by the adjacent amino group. |
| ~30 | N1-CH₃ | The N-methyl carbon. |
| ~15 | C2-CH₃ | The C-methyl carbon. |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 161.
-
Major Fragments:
-
Loss of a methyl group (-CH₃) from the molecular ion, resulting in a fragment at m/z = 146.
-
Cleavage of the benzimidazole ring system, leading to smaller fragments. The fragmentation of amines often involves alpha-cleavage.[5]
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂)[6] |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1620-1580 | N-H bend | Primary amine (-NH₂)[6] |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1400-1300 | C-N stretch | Aromatic amine and imidazole |
Synthesis and Purification
Proposed Synthetic Pathway
Diagram Caption: Proposed two-step synthesis of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1,2-dimethyl-5-nitro-1H-benzimidazole
-
Acetylation: To a solution of 4-Amino-N,N-dimethyl-3-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Methylation & Cyclization: After completion of the acetylation, carefully add methyl iodide (1.5 eq) to the reaction mixture. Heat the mixture to reflux for 6-8 hours. The in-situ generated N-acetylated intermediate will undergo methylation and subsequent cyclization to form the benzimidazole ring.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out. Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine
-
Reduction: To a solution of 1,2-dimethyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. Alternatively, catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere can be employed.[7]
-
Work-up: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Stability
The chemical reactivity of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine is primarily dictated by the nucleophilic amino group and the electron-rich benzimidazole ring.
-
Amine Group Reactivity: The primary amino group can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with aldehydes and ketones to form Schiff bases.
-
Benzimidazole Ring Reactivity: The benzimidazole ring is susceptible to electrophilic aromatic substitution, with the position of substitution directed by the activating amino group.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to light and air over prolonged periods and should be stored in a cool, dark place under an inert atmosphere.
Applications in Drug Discovery and Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of 1,2-dimethyl-1H-1,3-benzodiazol-5-amine makes it an attractive building block for the synthesis of novel therapeutic agents.
Potential Workflow in a Drug Discovery Program
Diagram Caption: A generalized workflow illustrating the use of the title compound in drug discovery.
The primary amino group serves as a convenient handle for derivatization, allowing for the facile introduction of various pharmacophoric groups to explore structure-activity relationships (SAR). Its potential as a versatile scaffold warrants further investigation in various therapeutic areas.
Safety Information
As with any chemical, proper safety precautions should be taken when handling 1,2-dimethyl-1H-1,3-benzodiazol-5-amine.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
1,2-dimethyl-1H-1,3-benzodiazol-5-amine is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, including a proposed synthesis, predicted spectral data, and potential applications. While further experimental validation of some of its properties is warranted, the information presented here serves as a solid foundation for researchers interested in utilizing this versatile molecule in their scientific endeavors. The rich chemistry of the benzimidazole core, combined with the synthetic accessibility of this particular derivative, makes it a compelling candidate for future research and development.
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